N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs environmentally sustainable strategies. For example, the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process using inexpensive and safe reagents like EtOCS2K and tetrabutylphosphonium bromide in a mixed solvent .
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as halogens and nitro groups are used in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to modulate enzyme activity, inhibit kinases, and interact with receptors such as estrogen receptors . These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl(methyl)amino group enhances its potential for biological activity, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)16(2)12-6-3-5-11(9-12)15-14(18)13-7-4-8-19-13/h3-9H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDTBYZQSNVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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